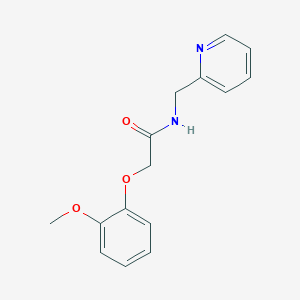![molecular formula C16H26N4O4S B5679291 (4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5679291.png)
(4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is a complex organic compound with a unique structure that includes a thieno[3,4-b]pyrazine core, an oxadiazole ring, and a methoxymethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide typically involves multiple steps. The process begins with the preparation of the thieno[3,4-b]pyrazine core, followed by the introduction of the oxadiazole ring and the methoxymethyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic routes to ensure high yield and purity. This could include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms to streamline the process and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions, such as temperature and pH, play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biology, this compound has potential applications in the study of cellular processes and molecular interactions. Its ability to interact with specific biological targets makes it a valuable tool for research in areas such as signal transduction and enzyme inhibition.
Medicine
In medicine, this compound is being investigated for its potential therapeutic applications. Its unique structure and reactivity may offer new avenues for drug development, particularly in the treatment of diseases that involve specific molecular targets.
Industry
In industry, this compound can be used in the development of new materials with specific properties. Its unique chemical structure allows for the creation of materials with enhanced stability, reactivity, and functionality.
Mécanisme D'action
The mechanism of action of (4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in cellular processes. The compound’s unique structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine substitutions, used in the production of dyes and herbicides.
Polycyclic Aromatic Compounds: Such as fluoranthene and benzo[ghi]perylene, used in the construction of metal sandwich complexes.
Uniqueness
What sets (4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide apart is its unique combination of functional groups and structural elements
Propriétés
IUPAC Name |
(4aR,7aS)-4-[[3-(methoxymethyl)-1,2,4-oxadiazol-5-yl]methyl]-1-(3-methylbut-2-enyl)-2,3,4a,5,7,7a-hexahydrothieno[3,4-b]pyrazine 6,6-dioxide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N4O4S/c1-12(2)4-5-19-6-7-20(14-11-25(21,22)10-13(14)19)8-16-17-15(9-23-3)18-24-16/h4,13-14H,5-11H2,1-3H3/t13-,14+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXNYQJHZQZSDNX-KGLIPLIRSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCN1CCN(C2C1CS(=O)(=O)C2)CC3=NC(=NO3)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCN1CCN([C@@H]2[C@H]1CS(=O)(=O)C2)CC3=NC(=NO3)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![[1-[3-(2-ethyl-1H-imidazol-1-yl)propanoyl]-3-(3-methyl-2-buten-1-yl)-3-piperidinyl]methanol](/img/structure/B5679212.png)
![2-[(3,4-Difluorophenyl)methyl]-1,3,4,9-tetrahydropyrido[3,4-b]indole](/img/structure/B5679216.png)
![3-[1-(2-methoxyethyl)-1H-imidazol-2-yl]-1-{[5-(methoxymethyl)-2-thienyl]carbonyl}piperidine](/img/structure/B5679224.png)
![7-[(1,3-benzodioxol-5-yloxy)acetyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5679245.png)
![3-{[4-AMINO-6-(MORPHOLIN-4-YL)-1,3,5-TRIAZIN-2-YL]METHYL}-2,3-DIHYDRO-1,3-BENZOXAZOL-2-ONE](/img/structure/B5679253.png)
![4-fluoro-3-[(10-methoxy-3,4-dihydro-2H-1,5-benzoxazocin-5(6H)-yl)carbonyl]benzenesulfonamide](/img/structure/B5679271.png)
![N-{[1-(3-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B5679278.png)
![2-(tetrahydro-2-furanylmethyl)-8-[3-(3-thienyl)propanoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5679283.png)


![N-[1-(2,5-dimethyl-1,3-thiazol-4-yl)ethyl]-2-(3-methoxy-2-oxopyridin-1(2H)-yl)-N-methylacetamide](/img/structure/B5679305.png)

![8-{[2-(4-morpholinyl)-2-oxoethyl]thio}quinoline](/img/structure/B5679313.png)
![2-(ethylamino)-N-[1-(1-methyl-1H-imidazol-2-yl)butyl]-5-pyrimidinecarboxamide](/img/structure/B5679314.png)
